An In-Depth Technical Guide to 2-Bromo-4-(tert-butyl)-6-nitroaniline
An In-Depth Technical Guide to 2-Bromo-4-(tert-butyl)-6-nitroaniline
CAS Number: 1027356-55-3
Introduction
2-Bromo-4-(tert-butyl)-6-nitroaniline is a substituted aniline derivative that holds significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1][2] Its unique trifunctionalized aromatic core, featuring a bromine atom, a nitro group, and an amino group, offers multiple reactive sites for a diverse range of chemical transformations. The strategic placement of the bulky tert-butyl group also imparts specific steric and electronic properties, influencing the regioselectivity of subsequent reactions and the conformational characteristics of resulting molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Bromo-4-(tert-butyl)-6-nitroaniline, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The distinct arrangement of functional groups in 2-Bromo-4-(tert-butyl)-6-nitroaniline dictates its physical and chemical characteristics. These properties are crucial for its handling, storage, and application in various synthetic protocols. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| CAS Number | 1027356-55-3 | [3] |
| Molecular Formula | C10H13BrN2O2 | [3] |
| Molecular Weight | 273.13 g/mol | [3] |
| Appearance | Not explicitly stated, but likely a crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| IUPAC Name | 2-bromo-4-(tert-butyl)-6-nitroaniline | [3] |
Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline: A Mechanistic Approach
The synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline can be strategically designed through a two-step process starting from the commercially available 4-(tert-butyl)aniline. This approach involves two key electrophilic aromatic substitution reactions: nitration and bromination. The order of these steps is critical to achieving the desired substitution pattern due to the directing effects of the substituents on the aniline ring.
Synthetic Strategy: A Step-by-Step Protocol
The proposed synthetic route leverages the ortho-, para-directing effect of the amino group and the meta-directing effect of the nitro group. By first introducing the nitro group, we can then direct the bromine to the desired ortho position relative to the amino group.
Caption: Proposed two-step synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline.
Experimental Protocol
Step 1: Synthesis of 4-(tert-butyl)-2-nitroaniline
This step involves the nitration of 4-(tert-butyl)aniline. The strong activating and ortho, para-directing amino group would typically lead to multiple nitration products and potential oxidation. To control the reaction, the amino group should first be protected as an acetanilide. However, for a more direct approach, carefully controlled nitration of the free aniline can be performed at low temperatures.[4]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-(tert-butyl)aniline (1 equivalent) to concentrated sulfuric acid (H₂SO₄) at 0°C (ice bath).
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Nitration: Slowly add a solution of potassium nitrate (KNO₃) (1.05 equivalents) in concentrated sulfuric acid dropwise to the aniline solution, maintaining the temperature below 5°C. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain 4-(tert-butyl)-2-nitroaniline.
Step 2: Synthesis of 2-Bromo-4-(tert-butyl)-6-nitroaniline
The second step is the bromination of the synthesized 4-(tert-butyl)-2-nitroaniline. The amino group is a strong ortho, para-director, and the nitro group is a meta-director. The position ortho to the amino group and meta to the nitro group is sterically hindered by the tert-butyl group, thus favoring bromination at the other ortho position to the amino group.
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Reaction Setup: Dissolve 4-(tert-butyl)-2-nitroaniline (1 equivalent) in a suitable solvent such as acetonitrile in a round-bottom flask.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by recrystallization or column chromatography to yield 2-Bromo-4-(tert-butyl)-6-nitroaniline.
Potential Applications in Drug Discovery and Organic Synthesis
The trifunctional nature of 2-Bromo-4-(tert-butyl)-6-nitroaniline makes it a highly valuable intermediate for the synthesis of complex organic molecules with potential biological activity.[2][5]
Caption: Potential synthetic transformations and applications of 2-Bromo-4-(tert-butyl)-6-nitroaniline.
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Scaffold for Heterocycle Synthesis: The presence of both an amino and a nitro group allows for the synthesis of various heterocyclic systems. For instance, reduction of the nitro group to a second amino group would yield a diamine, a key precursor for the synthesis of benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.
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Precursor for Kinase Inhibitors: Substituted anilines are crucial components of many kinase inhibitors used in cancer therapy. The functional groups on 2-Bromo-4-(tert-butyl)-6-nitroaniline can be readily modified through reactions like nucleophilic aromatic substitution of the bromine or palladium-catalyzed cross-coupling reactions to introduce pharmacophoric elements necessary for kinase binding. The tert-butyl group can serve as a crucial anchoring group within a protein's binding pocket.
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Intermediate for Novel Dyes: Nitroanilines are historically important in the synthesis of azo dyes.[6] The amino group can be diazotized and coupled with various aromatic compounds to generate novel dyes with tailored photophysical properties.
Safety and Handling
As a nitroaromatic compound containing a halogen, 2-Bromo-4-(tert-butyl)-6-nitroaniline should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
2-Bromo-4-(tert-butyl)-6-nitroaniline is a chemical intermediate with significant untapped potential. Its well-defined structure and multiple reactive sites offer a robust platform for the synthesis of a wide array of complex molecules. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and a forward-looking perspective on its applications in drug discovery and materials science. As research in these fields continues to evolve, the demand for such versatile building blocks is expected to grow, positioning 2-Bromo-4-(tert-butyl)-6-nitroaniline as a valuable tool for the modern synthetic chemist.
References
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Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o840. [Link]
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Bolla, N. R., & Basavoju, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(78), 74753-74758. [Link]
- Doxsee, K. M., & Hutchinson, J. E. (2003).
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Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50997856, 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved February 6, 2026 from [Link].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3613. [Link]
- Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-4-(tert-butyl)-6-nitroaniline.
- Torssell, K. B. G. (1988). Natural Product Chemistry: A Mechanistic and Biosynthetic Approach to Secondary Metabolism. John Wiley & Sons.
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